molecular formula C7H13NO B11754532 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol

4-Azabicyclo[4.1.0]-heptan-1-ylmethanol

Cat. No.: B11754532
M. Wt: 127.18 g/mol
InChI Key: LMIZNBYHODARQY-UHFFFAOYSA-N
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Description

4-Azabicyclo[410]-heptan-1-ylmethanol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free methodology has been developed for this purpose, which involves oxidative cyclopropanation under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Azabicyclo[4.1.0]-heptan-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and molecular oxygen.

    Substitution: Nucleophiles such as amines and alcohols are commonly used.

    Cycloaddition: Catalysts such as rhodium complexes can facilitate these reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing neurological and psychiatric processes . The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure that includes a nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-1-2-8-4-6(7)3-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIZNBYHODARQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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